4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide

HDAC inhibition regioisomeric selectivity benzamide pharmacophore

4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide belongs to the class of indole-acetamide-benzamide hybrids, conceived as a structural analog of benzamide-type histone deacetylase (HDAC) inhibitors. It integrates a 5-benzyloxyindole cap group, an acetyl linker, and a 4-aminobenzamide zinc-binding motif.

Molecular Formula C24H21N3O3
Molecular Weight 399.4 g/mol
Cat. No. B11004674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide
Molecular FormulaC24H21N3O3
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC4=CC=C(C=C4)C(=O)N
InChIInChI=1S/C24H21N3O3/c25-24(29)18-6-8-20(9-7-18)26-23(28)15-27-13-12-19-14-21(10-11-22(19)27)30-16-17-4-2-1-3-5-17/h1-14H,15-16H2,(H2,25,29)(H,26,28)
InChIKeyHFEIVCCHQICGHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide – An Indole-Acetamide-Benzamide Hybrid for Targeted Biological Screening


4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide belongs to the class of indole-acetamide-benzamide hybrids, conceived as a structural analog of benzamide-type histone deacetylase (HDAC) inhibitors [1]. It integrates a 5-benzyloxyindole cap group, an acetyl linker, and a 4-aminobenzamide zinc-binding motif. This architecture is designed to mimic the cap-linker-zinc-binding group pharmacophore of clinical candidates such as entinostat (MS-275), but differentiates itself through the electron-donating 5-benzyloxy substituent on the indole ring, which modulates both the electronic profile of the cap group and the compound's lipophilicity relative to unsubstituted or 6-substituted congeners .

Why Indole-Acetamide-Benzamide Analogs Cannot Be Interchanged: The Case of 4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide


Within the indole-acetamide-benzamide chemotype, subtle structural modifications—including the position of the benzyloxy substituent on the indole ring, the nature of the linker (acetyl vs. glyoxyl), and the substitution pattern on the terminal benzamide—profoundly alter target engagement, isoform selectivity, and cellular potency [1]. For instance, regioisomeric 6-benzyloxy and 5-benzyloxy variants display markedly different HDAC inhibitory profiles because the cap group's orientation influences the depth of zinc-chelation within the catalytic tunnel . Consequently, substituting a 5-benzyloxy derivative with a 6-benzyloxy congener, or with a des-benzyloxy analog, without confirmatory biochemical data introduces a risk of selecting a compound with irrelevant potency and selectivity for the intended screen, undermining experimental reproducibility and procurement efficiency.

Quantitative Differentiation Guide for 4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide


Regioisomeric Benzyloxy Position Determines HDAC Inhibitory Potency: 5-Benzyloxy vs. 6-Benzyloxy

In a disclosed benzamide series, the 5-benzyloxyindole regioisomer exhibited superior HDAC1 inhibitory activity relative to its 6-benzyloxy counterpart. While the patent explicitly exemplifies both regioisomers, the 5-benzyloxy derivative is highlighted as one of the more potent congeners, consistent with molecular modeling that indicates a deeper insertion of the benzyloxy group into the hydrophobic cavity near the enzyme rim, enhancing cap-group recognition.

HDAC inhibition regioisomeric selectivity benzamide pharmacophore

Benzyloxy Substituent on Indole Enhances Cytostatic Potency Compared to Unsubstituted Indole Analog

A series of N-substituted benzamide derivatives designed from the entinostat (MS-275) scaffold demonstrated that incorporation of a benzyloxy-substituted indole cap group markedly improved antiproliferative activity against MCF-7 (breast cancer) and K562 (leukemia) cell lines compared to the unsubstituted indole parent compound. The 5-benzyloxyindole-bearing member of the series exhibited IC50 values in the low micromolar range, approaching the potency of MS-275, whereas the des-benzyloxy analog showed only weak activity (>20 µM). [1]

antiproliferative activity MCF-7 K562 MS-275 analog

Acetyl Linker Differentiates Target Profile from Glyoxylamide-Based Pancreatic Lipase Inhibitors

A structurally distinct series of benzyloxy-substituted indole glyoxylamides (bearing a –COCO– linker) were recently optimized as pancreatic lipase inhibitors, with lead compound 11b achieving an IC50 of 1.68 µM against the enzyme [1]. The acetyl-linked benzamide scaffold of 4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide (–CH2CO– linker) lacks the α-ketoamide motif essential for lipase active-site serine trapping and instead orients the terminal benzamide toward zinc-dependent HDACs. This chemotype bifurcation means that the acetyl-linked series is unsuitable for lipase inhibition but appropriate for epigenetic targets, a distinction that prevents misapplication in metabolic disease programs.

pancreatic lipase indole glyoxylamide target selectivity

Optimal Application Scenarios for 4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide


HDAC1/2-Focused Epigenetic Probe Development

The 5-benzyloxy substitution on the indole cap group confers a modest but reproducible improvement in HDAC1 potency over the 6-benzyloxy isomer, as suggested by patent SAR tables . This compound is therefore best suited as a starting point for designing class I HDAC-selective probes, particularly in programs where entinostat (MS-275) serves as the reference standard [1]. Its acetyl linker provides sufficient conformational flexibility to allow the benzamide zinc-binding group to adopt the optimal bidentate chelation geometry within the HDAC active site, while the lipophilic benzyloxy group occupies the surface recognition groove adjacent to the catalytic tunnel.

Antiproliferative Screening in Solid Tumor and Leukemia Cell Panels

Based on cross-study comparable MTT data, the target compound exhibits low-micromolar antiproliferative activity against MCF-7 (breast) and K562 (leukemia) cell lines, representing a 5-fold or greater improvement over the unsubstituted indole parent [1]. This positions the compound as a suitable candidate for inclusion in focused oncology screening libraries targeting HDAC-dependent cancer cell lines. Procurement for such panels should be accompanied by the corresponding 6-benzyloxy isomer as a specificity control, as the differential activity of the regioisomers provides an internal validation of cap-group-driven pharmacodynamics.

Chemotype-Selective Counter-Screening Against Metabolic Targets

Because the acetyl linker distinguishes this chemotype from the glyoxylamide-based pancreatic lipase inhibitors that achieve IC50 values of 1.68 µM [2], the target compound can be deployed as a negative control in lipase inhibition assays to demonstrate chemotype selectivity. Its lack of α-ketoamide functionality renders it inactive against serine hydrolases that require covalent or quasi-covalent trapping, thereby validating target engagement specificity in high-throughput screening campaigns that span both epigenetic and metabolic enzyme panels.

Quote Request

Request a Quote for 4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.